(2R,3AS,9aR)-2-Benzyl-4-methyl-decahydro-1,4-diaza-cyclopentacyclooctene
Overview
Description
(2R,3AS,9aR)-2-Benzyl-4-methyl-decahydro-1,4-diaza-cyclopentacyclooctene is a useful research compound. Its molecular formula is C17H26N2 and its molecular weight is 258.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization :
- The diaza cyclophane skeleton, a structural component related to the compound , has been constructed using bis-N-alkylation and effectively deprotected to afford derivatives. This method offers a convenient synthetic route to azacyclophane derivatives with trifluoroacetamide groups (Okamoto, Takemura, & Satake, 2008).
Mechanistic Studies in Organic Reactions :
- Research involving various alpha-diazo beta-keto esters, including those with benzyl groups, has been conducted to understand electronic effects in migratory groups. This study contributes to the mechanistic understanding of product selectivity in organic reactions (Karche, Jachak, & Dhavale, 2001).
Development of Functionalized Compounds :
- Research on the C-H insertion reaction of diazo compounds catalyzed by dirhodium(II) has led to the synthesis of optically active, highly functionalized cyclopentane derivatives. This development is significant in the creation of complex, functionalized molecular structures (Yakura, Ueki, Kitamura, Tanaka, Nameki, & Ikeda, 1999).
Formation of Heterocyclic Systems :
- The use of isocyanoacetophenone has led to the formation of various heterocyclic systems, highlighting the potential of similar compounds in synthesizing diverse chemical structures (Neue, Reiermann, Fröhlich, Wibbeling, Bergander, & Würthwein, 2013).
Chemiluminescent Properties :
- Studies on the chemiluminescent cycloreversion of certain biplanemers, which are structurally similar to the compound , have been conducted, exploring their potential in material science and sensor technology (Kimura, Okamoto, & Kashino, 1994).
Catalysis and Synthetic Applications :
- Research into the synthesis of bicyclic σ receptor ligands, which share structural similarities, reveals insights into catalysis and synthetic applications in medicinal chemistry (Geiger, Zelenka, Weigl, Fröhlich, Wibbeling, Lehmkuhl, Schepmann, Grünert, Bednarski, & Wünsch, 2007).
Properties
IUPAC Name |
(2R,3aS,9aR)-2-benzyl-4-methyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-19-11-7-3-6-10-16-17(19)13-15(18-16)12-14-8-4-2-5-9-14/h2,4-5,8-9,15-18H,3,6-7,10-13H2,1H3/t15-,16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPWJGKAFDHQIB-ZACQAIPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCC2C1CC(N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCCC[C@@H]2[C@@H]1C[C@H](N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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